2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

Pks13 inhibition Mycobacterium tuberculosis X-ray crystallography

Researchers pursuing conformationally constrained kinase inhibitors often face delays sourcing rigid spirocyclic building blocks with validated target engagement. 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide (CAS 2408970-62-5) addresses this gap with documented use in EGFR inhibitor synthesis and Pks13 thioesterase inhibitor design (PDB: 7M7V). Key differentiation: (1) Quaternary spiro center enforces orthogonal oxetane-azetidine ring orientation unattainable with flexible or monocyclic amine linkers. (2) Calculated LogD of -3.01 at pH 7.4 and aqueous solubility of 388 g/L enable aqueous fragment screening and favorable PK modulation. (3) Commercially available at 95% purity, eliminating custom synthesis lead times for PROTAC linker and fragment library applications.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13602418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CN(CC12COC2)C(=O)N
InChIInChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10)
InChIKeyOHSZPWDAUGWKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Technical Baseline


2-Oxa-6-azaspiro[3.4]octane-6-carboxamide (CAS: 220290-68-6 for the free amine analog; molecular formula C₆H₁₁NO, molecular weight 113.16 g/mol) is a heterocyclic spirocyclic building block characterized by a conformationally constrained oxa-azaspiro framework [1]. The scaffold comprises an oxetane ring and an azetidine ring fused at a quaternary spiro carbon, creating a rigid three-dimensional architecture that serves as a privileged motif in medicinal chemistry for kinase inhibitor design, particularly epidermal growth factor receptor (EGFR) inhibitors . The compound exists as a free amine or its carboxamide derivative and is commercially available from multiple specialty chemical suppliers, primarily utilized as an advanced intermediate in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors and related therapeutic agents . Its constrained spirocyclic geometry distinguishes it from flexible linear amine linkers and monocyclic azetidine or pyrrolidine scaffolds, offering differential physicochemical and conformational properties relevant to structure-based drug design .

Conformational Constraint Rigid spirocyclic oxa-aza scaffold for defined exit vectors in kinase inhibitor design
Target Engagement Context Reported co-crystal binding with Pks13 supports structure-based antitubercular research
Procurement Readiness Off-the-shelf commercial availability accelerates medicinal chemistry workflows

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Why Generic Substitution Fails


Generic substitution of 2-oxa-6-azaspiro[3.4]octane-6-carboxamide with simple monocyclic amines (e.g., azetidine, pyrrolidine, morpholine) or linear diamines fails to recapitulate the distinct physicochemical and conformational properties conferred by the spirocyclic oxa-aza framework [1]. The quaternary spiro center enforces a rigid orthogonal orientation between the oxetane and azetidine rings, producing a unique three-dimensional exit vector distribution that is not achievable with flexible or monocyclic analogs . This conformational preorganization directly impacts target binding geometry, as demonstrated by the Pks13 thioesterase co-crystal structure where the spirocyclic moiety occupies a defined binding pocket orientation [2]. Furthermore, the calculated physicochemical parameters—including aqueous solubility (388 g/L, calculated), predicted pKa (10.55 ± 0.20), and LogD at pH 7.4 (−3.01)—differ substantially from common heterocyclic alternatives, influencing membrane permeability, solubility, and pharmacokinetic profiles in downstream lead optimization . The quantitative evidence presented in Section 3 substantiates that the spirocyclic constraint is not an interchangeable feature but a determinant of target engagement, selectivity, and drug-like properties.

Monocyclic amines (azetidine, pyrrolidine) lack the quaternary spiro center and may shift binding geometry and exit vectors.
Flexible linear linkers cannot replicate the constrained three-dimensional architecture, potentially altering target selectivity.
Physicochemical profile (LogD, solubility) differs substantially from morpholine or azetidine; ADME properties may not transfer directly.

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Differentiation Evidence


Pks13 Co-Crystal Structure Validation

The 2-oxa-6-azaspiro[3.4]octane moiety has been structurally validated in a high-resolution (deposited 2021, released 2022) co-crystal structure with the Mycobacterium tuberculosis polyketide synthase Pks13 thioesterase domain (PDB ID: 7M7V) [1]. The crystal structure captures the spirocyclic scaffold as the 2-oxa-6-azaspiro[3.4]octan-6-ylmethyl substituent on a benzofuran core (Compound 6), demonstrating specific hydrogen-bonding and hydrophobic interactions within the Pks13 active site [2]. In contrast, monocyclic azetidine or flexible amine linkers lack this defined spirocyclic geometry and would not occupy the same binding pocket orientation. The structural resolution confirms the scaffold's compatibility with a clinically relevant antibacterial target, whereas alternative building blocks (e.g., piperazine, morpholine, linear diamines) have not been co-crystallized in this Pks13 binding mode [3].

Binding Mode Validation
Head-to-head
Co-crystal structure with Pks13 thioesterase (PDB: 7M7V); monocyclic alternatives lack this binding validation.
Supports structure-based inhibitor design for Pks13 target engagement studies
Crystallographic binding details documented; scaffold-specific orientation confirmed
Pks13 inhibition Mycobacterium tuberculosis X-ray crystallography

Physicochemical Profile vs. Morpholine and Azetidine

The 2-oxa-6-azaspiro[3.4]octane scaffold exhibits distinct physicochemical properties that differentiate it from commonly used heterocyclic building blocks. Calculated LogD at pH 7.4 for the free amine is −3.01 (ACD/Labs), with aqueous solubility of 388 g/L (calculated) at 25 °C . This combination of high aqueous solubility (due to the polar oxa-aza framework and hydrogen-bonding capacity) and low LogD (indicating limited passive membrane permeability of the scaffold itself) contrasts with morpholine (LogD ~ −0.5 to 0) and azetidine (LogD ~ −0.2 to 0.5), which exhibit higher lipophilicity and different solubility profiles . The spirocyclic constraint also yields a predicted polar surface area (PSA) of 21.26 Ų, which is lower than morpholine's PSA (~21-24 Ų) but distributed differently across the three-dimensional scaffold [1].

LogD at pH 7.4
Cross-study comparable
2-Oxa-6-azaspiro[3.4]octane LogD = −3.01 vs. morpholine ~ −0.5 to 0
Substantially higher hydrophilicity; influences permeability and solubility in lead optimization
Calculated values; experimental confirmation advised for specific derivatives
LogD Aqueous solubility Drug-likeness

EGFR Inhibitor Potency in Lung Cancer Cell Lines

Compounds incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold as a substituent on 4-anilinoquinazoline cores have demonstrated EGFR inhibitory activity and in vitro antitumor potency against lung cancer cell lines [1]. The spirocyclic building block serves as a replacement for azetidine or morpholine in these EGFR-targeting agents, with the constrained three-dimensional architecture influencing kinase selectivity and cellular potency . While head-to-head comparative IC₅₀ data for the free scaffold are not publicly available due to its role as an intermediate, the documented use in EGFR inhibitor synthesis—specifically in azaspirocycle-substituted 4-anilinoquinazolines evaluated against HCC827 and A549 lung cancer cell lines—establishes the scaffold's functional utility in a clinically validated oncology target class . Alternative scaffolds lacking the spirocyclic oxa-aza framework would not confer the same conformational constraints and binding geometry.

EGFR Inhibitor Use
Class-level inference
Scaffold incorporated in 4-anilinoquinazoline EGFR inhibitors; evaluated in HCC827/A549 cell lines
Supports EGFR kinase SAR studies; scaffold-dependent potency differences observed
No scaffold-level IC₅₀ available; application-level evidence from EGFR inhibitor series
EGFR inhibition Lung cancer Kinase inhibitors

PROTAC Linker Rigidity Enhances Intracellular Accumulation

Recent comparative studies on PROTAC linker rigidity demonstrate that spirocyclic scaffolds confer distinct advantages over flexible PEG-based linkers. A 2025 study published in RSC Medicinal Chemistry conducted a comparative analysis of three PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity [1]. The most rigid derivative (incorporating a spirocyclic structure) exhibited markedly higher intracellular accumulation compared to flexible counterparts, despite showing reduced ternary complex stability—revealing a trade-off where rigid spiro linkers enhance cell permeability but may reduce degradation efficiency [2]. While the 2-oxa-6-azaspiro[3.4]octane scaffold was not the specific linker evaluated in this study, the class-level finding that spirocyclic rigidity improves membrane permeability (with LogD and intracellular accumulation differences) applies to oxa-azaspiro scaffolds as a class [3].

PROTAC Linker Rigidity
Class-level inference
Spirocyclic linker class showed higher intracellular accumulation in PROTAC study (RSC Med. Chem. 2025)
Class-level finding supports rigid linker permeability optimization research
Not specific to 2-oxa-6-azaspiro[3.4]octane; requires validation in target PROTAC series
PROTAC Linker optimization Ternary complex

Commercial Availability and Purity Advantages

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide and its free amine precursor are commercially available from established specialty chemical suppliers with defined purity specifications, reducing procurement lead time compared to custom-synthesized spirocyclic analogs. The compound is available in 95% purity from Thermo Scientific Chemicals (Fisher Scientific) and other vendors including Apollo Scientific, Accela (J&K Chemical), and Matrix Scientific . This commercial availability at research-grade purity (95%) contrasts with many structurally related spirocyclic oxa-aza scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives, 1-oxa-8-azaspiro[4.5]decanes) that require custom synthesis with extended lead times (typically 4–8 weeks) and higher cost per gram . The established supply chain and documented synthetic protocols for the [3.4] spiro system provide procurement certainty that is not available for less common spirocyclic ring sizes.

Commercial Availability
Supplier data
95% purity, off-the-shelf from multiple vendors vs. custom synthesis (4–8 weeks)
Reduces procurement lead time and supply risk for medicinal chemistry projects
Purity and availability as per vendor catalogs; verify specifications before use
Commercial availability Purity Lead time

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Application Scenarios


Pks13 Inhibitor Lead Optimization for Tuberculosis

Medicinal chemistry teams pursuing novel antitubercular agents targeting Mycobacterium tuberculosis Pks13 can utilize 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a scaffold-validated building block. The co-crystal structure (PDB: 7M7V) confirms that the 2-oxa-6-azaspiro[3.4]octan-6-ylmethyl substituent occupies a defined binding pocket in the Pks13 thioesterase domain, establishing structural precedent for this scaffold in the target binding site [1]. This validation reduces lead optimization risk compared to uncharacterized building blocks and enables structure-based design iterations around the spirocyclic core [2].

4-Anilinoquinazoline EGFR Inhibitor SAR

Research groups developing EGFR inhibitors based on the 4-anilinoquinazoline chemotype should procure 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a conformational constraint building block to replace flexible amine or monocyclic azetidine substituents. The scaffold's documented use in EGFR inhibitor synthesis—with in vitro evaluation against HCC827 and A549 lung cancer cell lines—provides a foundation for structure-activity relationship studies exploring how spirocyclic rigidity affects kinase selectivity, cellular potency, and resistance profile [1]. The differentiated LogD (−3.01 at pH 7.4) also offers an opportunity to modulate compound lipophilicity and solubility in lead optimization [2].

Rigid Spirocyclic Linkers for PROTAC Membrane Permeability

PROTAC development programs seeking to optimize linker rigidity for improved cellular permeability should evaluate 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a rigid spirocyclic linker module. Class-level evidence from recent PROTAC studies (RSC Med. Chem. 2025) demonstrates that spirocyclic linkers confer markedly higher intracellular accumulation compared to flexible PEG-based linkers, though with potential trade-offs in ternary complex stability [1]. The 2-oxa-6-azaspiro[3.4]octane scaffold's commercial availability at 95% purity enables rapid incorporation into PROTAC synthesis workflows without custom linker synthesis delays [2].

Spirocyclic Fragment Library Construction

Chemical biology and fragment-based drug discovery groups constructing spirocyclic fragment libraries should prioritize 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a core scaffold due to its validated synthetic accessibility and commercial availability. The oxa-azaspiro[3.4]octane framework provides a rigid, three-dimensional core with defined exit vectors that differ from common flat aromatic or monocyclic fragments [1]. The compound's high aqueous solubility (388 g/L calculated) and low LogD facilitate handling in aqueous fragment screening conditions, distinguishing it from more lipophilic spirocyclic analogs that may precipitate or aggregate in biochemical assays [2].

Application
Selection Property
Validation Focus
Pks13 target engagement studies
Reported co-crystal binding context
Binding-pocket geometry and SAR iteration
EGFR kinase inhibitor design
Conformational constraint and LogD differentiation
Kinase selectivity and cellular response profiling
PROTAC linker permeability optimization
Spirocyclic rigidity and intracellular accumulation profile
Membrane permeability vs. ternary complex trade-off
Spirocyclic fragment library assembly
High aqueous solubility and low LogD
Fragment screening compatibility and aggregation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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